CAY10599

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

CAY10599 is an agonist of peroxisome proliferator-activated receptor γ (PPARγ) with an EC50 of 0.05 μM in a transactivation assay . It is selective for PPARγ over PPARα and PPARδ (EC50s = 3.99 and >10 μM, respectively, in transactivation assays) .

Molecular Structure Analysis

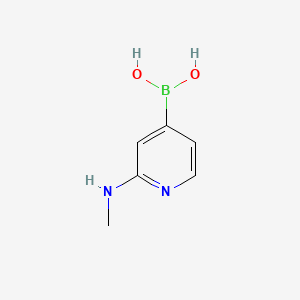

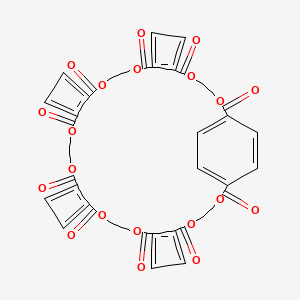

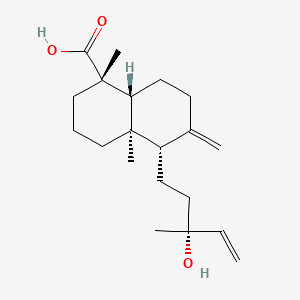

CAY10599 has a molecular formula of C38H41NO5 . Its molecular weight is 591.75 . The exact structure would require more detailed analysis using techniques such as X-ray crystallography or NMR spectroscopy.Physical And Chemical Properties Analysis

CAY10599 is supplied as a crystalline solid . It is soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide . The solubility of CAY10599 in these solvents is approximately 25 mg/ml .Scientific Research Applications

PPARγ Agonist

CAY10599 is an agonist of peroxisome proliferator-activated receptor γ (PPARγ), demonstrating an EC50 value of 0.05 µM . This means it can bind to and activate PPARγ, a receptor that plays a crucial role in regulating cellular differentiation, development, and metabolism .

Selectivity for PPARγ

CAY10599 shows high selectivity for the PPARγ receptor over PPARβ and PPARα . The EC50 values for PPARα and PPARδ are 3.99 and >10 µM, respectively . This selectivity makes it a valuable tool for studying the specific effects of PPARγ activation.

Diabetes and Obesity Research

Given that PPARγ is a key regulator of glucose metabolism and adipogenesis, CAY10599 could be used in research related to diabetes and obesity. Its ability to activate PPARγ could potentially enhance insulin sensitivity and regulate lipid metabolism .

Anti-inflammatory Research

PPARγ agonists like CAY10599 have anti-inflammatory effects. They can inhibit the expression of inflammatory cytokines and may be used in research studying inflammatory diseases .

Neurological Research

PPARγ agonists have been implicated in neuroprotective effects. Therefore, CAY10599 could potentially be used in research related to neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Cancer Research

PPARγ agonists have been shown to inhibit the growth of certain cancer cells. CAY10599 could be used in research studying the role of PPARγ in cancer .

Safety and Hazards

Mechanism of Action

Target of Action

CAY10599 is an agonist of the peroxisome proliferator-activated receptor γ (PPARγ) . PPARγ is a type of nuclear receptor protein that regulates gene expression and plays a crucial role in metabolism, inflammation, and cellular growth and differentiation.

Mode of Action

CAY10599 interacts with PPARγ, activating it . The activation of PPARγ by CAY10599 leads to changes in the transcription of specific genes, which can influence various biological processes, including lipid metabolism, glucose homeostasis, and inflammation .

Biochemical Pathways

The activation of PPARγ by CAY10599 affects several biochemical pathways. These include pathways involved in lipid metabolism and glucose homeostasis, which are critical for energy production and storage . The downstream effects of these pathway alterations can lead to changes in cellular function and overall metabolic homeostasis.

Pharmacokinetics

The solubility of cay10599 in various solvents such as dmf, dmso, and ethanol is reported . These properties can influence the bioavailability of CAY10599, affecting how much of the compound reaches its target and how quickly it is metabolized and excreted.

Result of Action

The activation of PPARγ by CAY10599 can lead to various molecular and cellular effects. For instance, it can influence lipid metabolism and glucose homeostasis, potentially leading to changes in energy production and storage . These changes can have significant effects on cellular function and overall metabolic homeostasis.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway of compound CAY10599 involves the coupling of two key building blocks, followed by a series of functional group interconversions and deprotections.", "Starting Materials": [ "4-bromobenzoic acid", "4-aminophenol", "ethyl 2-bromoacetate", "N,N-diisopropylethylamine", "triethylamine", "palladium on carbon", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "tetrahydrofuran", "diethyl ether", "methanol", "water" ], "Reaction": [ "Step 1: Ethylation of 4-aminophenol", "4-aminophenol is reacted with ethyl 2-bromoacetate in the presence of N,N-diisopropylethylamine to yield ethyl 4-(2-ethoxy-2-oxoethylamino)phenylcarbamate.", "Step 2: Bromination of 4-bromobenzoic acid", "4-bromobenzoic acid is brominated using bromine in acetic acid to yield 4-bromo-2-carboxyphenylacetic acid.", "Step 3: Coupling of building blocks", "The two building blocks are coupled using triethylamine and palladium on carbon as catalyst to yield 4-(2-ethoxy-2-oxoethylamino)-2-carboxyphenylacetic acid.", "Step 4: Reduction of nitro group", "The nitro group is reduced using sodium borohydride in methanol to yield 4-(2-ethoxy-2-oxoethylamino)-2-aminophenylacetic acid.", "Step 5: Deprotection of ethyl ester", "The ethyl ester is deprotected using hydrochloric acid in water to yield 4-(2-hydroxy-2-oxoethylamino)-2-aminophenylacetic acid.", "Step 6: Deprotection of carbamate", "The carbamate is deprotected using sodium hydroxide in water to yield CAY10599." ] } | |

CAS RN |

1143573-33-4 |

Molecular Formula |

C38H41NO5 |

Molecular Weight |

591.748 |

IUPAC Name |

2-methyl-2-[[1-[3-[4-(4-phenylbenzoyl)-2-propylphenoxy]propyl]-3,4-dihydro-2H-quinolin-5-yl]oxy]propanoic acid |

InChI |

InChI=1S/C38H41NO5/c1-4-11-30-26-31(36(40)29-19-17-28(18-20-29)27-12-6-5-7-13-27)21-22-34(30)43-25-10-24-39-23-9-14-32-33(39)15-8-16-35(32)44-38(2,3)37(41)42/h5-8,12-13,15-22,26H,4,9-11,14,23-25H2,1-3H3,(H,41,42) |

InChI Key |

JWJGBYOYIUOQEB-UHFFFAOYSA-N |

SMILES |

CCCC1=C(C=CC(=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3)OCCCN4CCCC5=C4C=CC=C5OC(C)(C)C(=O)O |

synonyms |

2-[[1-[3-[4-([1,1/'-biphenyl]-4-ylcarbonyl)-2-propylphenoxy]propyl]-1,2,3,4-tetrahydro-5-quinolinyl]oxy]-2-methyl-propanoic acid |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: The research investigated the potential of using byproducts from anthracnose-infected pomegranate fruits. The study explored the byproducts' secondary metabolites, antioxidant properties, and anti-diabetic potential as a sustainable approach. []

A: This research is important for several reasons. Firstly, it promotes sustainability by finding uses for what would otherwise be agricultural waste. Secondly, discovering new antioxidants and anti-diabetic agents is crucial for addressing prevalent health concerns. Finally, studying byproducts from infected fruits could lead to the identification of novel compounds with potential medicinal benefits. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.